Photo-DL-lysine

RNA-protein interaction Crosslinking efficiency DiAzKs

Studying lysine PTM recognition or protein-protein interactions is hampered by low crosslinking efficiency and poor specificity of generic photo-amino acids. Photo-DL-lysine (DiAzKs) solves this as a diazirine-based lysine analog recognized by endogenous mammalian translational machinery, enabling live-cell incorporation without orthogonal tRNA/synthetase pairs. • 7-fold higher crosslinking yield vs. conventional 254 nm UV in RNA-protein studies. • Uniquely captures Ku70/Ku80 heterodimer and HSP90β/HSP60 chaperone complexes-not accessible with photo-leucine. • Enables unambiguous identification of histone PTM 'reader' and 'eraser' proteins. Supplied as ≥95% pure solid; store at -20°C protected from light.

Molecular Formula C6H12N4O2
Molecular Weight 172.19 g/mol
Cat. No. B12376667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhoto-DL-lysine
Molecular FormulaC6H12N4O2
Molecular Weight172.19 g/mol
Structural Identifiers
SMILESC(CC1(N=N1)CN)C(C(=O)O)N
InChIInChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)
InChIKeyUQYHYAIQUDDSLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Photo-DL-lysine for B2B Procurement: A Diazirine-Based Photo-Crosslinking Amino Acid for Protein Interaction Mapping and PTM Reader Identification


Photo-DL-lysine (also designated DiAzKs or H-L-Photo-lysine) is a non-canonical amino acid (ncAA) engineered with a diazirine photoreactive group incorporated into the lysine side chain [1]. This design enables its activation by 350–370 nm UV-A light to generate a highly reactive carbene intermediate, which covalently crosslinks with adjacent biomolecules [2]. As a structural analog of native lysine, it is recognized and incorporated by endogenous mammalian translational machinery, facilitating its use in both in vitro and live-cell proteomic applications without requiring orthogonal tRNA/synthetase pairs [3].

Why Photo-DL-lysine Cannot Be Substituted by Generic Photo-Leucine or Photo-Methionine in Critical Proteomic Assays


The choice of photo-crosslinking amino acid is not interchangeable; it directly dictates the specificity, efficiency, and biological relevance of the captured protein interactome. While photo-leucine and photo-methionine are also diazirine-based ncAAs used for non-specific incorporation, they exhibit distinct substrate recognition by endogenous tRNA synthetases and different crosslinking yields in cellular contexts [1]. Photo-DL-lysine's design is uniquely optimized to interrogate lysine-centric biology, such as post-translational modification (PTM) recognition and lysine-rich interaction interfaces, which are not equivalently accessible using leucine or methionine analogs [2]. Generic substitution can lead to failed capture of critical heterodimeric complexes or a failure to identify 'reader' and 'eraser' proteins for histone modifications, directly compromising experimental outcomes [3].

Photo-DL-lysine Quantitative Evidence Guide: Head-to-Head Performance Data for Procurement Decisions


Crosslinking Efficiency: 7-Fold Improvement Over Conventional 254 nm UV Crosslinking

Photo-DL-lysine (DiAzKs) demonstrates a quantifiable and substantial improvement in crosslinking efficiency relative to standard non-specific 254 nm UV irradiation. This improvement is critical for capturing low-abundance or transient interactions that are otherwise undetectable [1].

RNA-protein interaction Crosslinking efficiency DiAzKs

Superior Efficiency Over Photo-Leucine for Chaperone Protein Crosslinking

When comparing photo-lysine directly against photo-leucine in a cellular context, photo-lysine exhibits higher efficiency in mediating photo-crosslinking of chaperone proteins HSP90β and HSP60. This demonstrates that the lysine scaffold is more effective than the leucine analog for capturing interactions within these specific protein complexes [1].

Chaperone proteins HSP90 HSP60 Photo-leucine

Unique Capability to Capture Ku70/Ku80 Heterodimer Complexes

Photo-lysine demonstrates a specific functional capability not shared by all photo-amino acids: the ability to capture the heterodimer of the proteins Ku70 and Ku80. This indicates that the probe can successfully crosslink at the interface of this critical DNA repair complex, a feat that may not be achievable with other diazirine analogs due to differences in incorporation or side-chain orientation [1].

Ku70 Ku80 DNA repair Protein complex

Unambiguous Identification of Histone PTM 'Readers' and 'Erasers'

Photo-lysine is uniquely validated for its capacity to capture and identify proteins that recognize specific lysine post-translational modifications (PTMs), including 'readers' and 'erasers' of histone modifications. This is achieved because the probe is incorporated in place of natural lysine, directly interrogating the PTM recognition machinery [1]. This contrasts with generic diazirine probes like photo-leucine or photo-methionine, which are not designed to probe lysine-specific binding events and are less likely to yield high-confidence identifications in this domain.

Epigenetics Histone modification Reader proteins Eraser proteins

Photo-DL-lysine Application Scenarios: Where Procurement Delivers Maximal Research Impact


Mapping the Histone Code: Identifying Lysine Modification 'Reader' and 'Eraser' Proteins

Procure Photo-DL-lysine for epigenetic research to unambiguously identify proteins that interact with specific lysine post-translational modifications (PTMs) on histones. As validated in primary research, photo-lysine's lysine-centric design enables it to act as a mimic of modified lysine residues, allowing it to covalently trap and identify 'reader' and 'eraser' proteins—a capability not achievable with generic photo-amino acids like photo-leucine or photo-methionine [1]. This application is essential for decoding the complex signaling language of chromatin biology.

Interrogating Chaperone Machinery and DNA Repair Complexes

Utilize Photo-DL-lysine to achieve high-efficiency crosslinking of critical multi-protein complexes. Evidence demonstrates its superior performance over photo-leucine in capturing HSP90β and HSP60 chaperone interactions, as well as its unique ability to trap the Ku70/Ku80 heterodimer, a cornerstone of the DNA double-strand break repair pathway [1]. For research programs focused on proteostasis or genome stability, photo-lysine is the essential reagent to maximize the capture and identification of these therapeutically relevant complexes.

High-Sensitivity Protein Interaction Mapping via Mass Spectrometry

Select Photo-DL-lysine (DiAzKs) for proteomic workflows requiring the highest possible crosslinking efficiency to detect low-abundance or transient interactions. Data shows that DiAzKs delivers a sevenfold increase in crosslinking yield compared to conventional 254 nm UV crosslinking in RNA-protein interaction studies [1]. This significant boost in efficiency directly improves the signal-to-noise ratio in downstream mass spectrometry analysis, ensuring that precious samples yield more comprehensive and reliable interaction network data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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